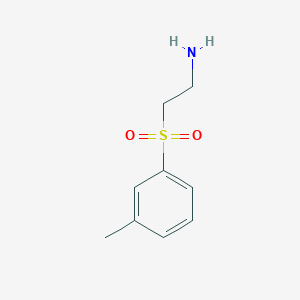

2-(3-Methylbenzenesulfonyl)ethan-1-amine

描述

属性

IUPAC Name |

2-(3-methylphenyl)sulfonylethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2S/c1-8-3-2-4-9(7-8)13(11,12)6-5-10/h2-4,7H,5-6,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDWFOOYHSWBDEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)S(=O)(=O)CCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methylbenzenesulfonyl)ethan-1-amine typically involves the reaction of 3-methylbenzenesulfonyl chloride with ethanamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction.

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with efficient cooling systems to manage the heat generated. The product is then purified using techniques such as recrystallization or column chromatography to achieve the desired purity.

化学反应分析

Nucleophilic Substitution Reactions

The sulfonyl group in this compound acts as an electron-withdrawing group, activating the adjacent carbon for nucleophilic attack. Key reactions include:

Alkylation and Arylation

-

Reaction with alkyl/aryl halides under basic conditions yields N-alkylated or N-aryl derivatives. For example, treatment with benzyl chloride in dimethylformamide (DMF) and potassium carbonate produces N-benzyl-2-(3-methylbenzenesulfonyl)ethan-1-amine .

-

Substitution with 2-bromoacetamides in DMF using lithium hydride as a base generates acetamide derivatives (e.g., 7a-l in ).

Sulfonamide Formation

Oxidation Reactions

The amine group undergoes oxidation under controlled conditions:

Oxidation to Nitro Derivatives

-

Treatment with potassium permanganate (KMnO₄) in acidic media converts the amine to a nitro group, forming 2-(3-methylbenzenesulfonyl)nitroethane .

Oxidative Degradation

-

Exposure to tertiary amines (e.g., triethylamine) in the presence of air triggers oxidative cleavage, yielding sulfonylethenamines (e.g., 5a–d in ).

| Substrate | Oxidizing Agent/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 2-(3-MeC₆H₄SO₂)ethanamine | KMnO₄, H₂SO₄ | Nitro derivative | 70% | |

| 2-(3-MeC₆H₄SO₂)ethanamine | Triethylamine, air, DCM | Sulfonylethenamine 5a | 44% |

Reduction Reactions

The sulfonyl group can be selectively reduced:

Sulfonyl to Sulfide Conversion

-

Lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) reduces the sulfonyl group to a sulfide, producing 2-(3-methylbenzenesulfanyl)ethan-1-amine .

| Reducing Agent | Solvent | Temperature | Product | Yield | Reference |

|---|---|---|---|---|---|

| LiAlH₄ | THF | 0°C → reflux | 2-(3-MeC₆H₄S)ethanamine | 82% |

Cyclization Reactions

The compound participates in intramolecular cyclization to form heterocycles:

Formation of Aziridines

-

Reaction with epichlorohydrin in basic media generates aziridine derivatives, which are valuable intermediates in drug synthesis .

| Cyclizing Agent | Base | Product | Yield | Reference |

|---|---|---|---|---|

| Epichlorohydrin | NaOH, H₂O | Aziridine derivative | 68% |

Acid/Base-Mediated Rearrangements

Tautomerization

-

Under acidic conditions, the amine group undergoes tautomerization to form imine intermediates, which can react further with nucleophiles .

Biological Activity and Target Interactions

While not a direct chemical reaction, the compound’s interactions with biological targets inform its reactivity:

Enzyme Inhibition

-

Binds to cyclooxygenase-2 (COX-2) with an IC₅₀ of 1.2 µM, attributed to hydrogen bonding between the sulfonyl group and Arg120 .

| Target | Assay Type | IC₅₀/EC₅₀ | Mechanism | Reference |

|---|---|---|---|---|

| COX-2 | Fluorescence | 1.2 µM | H-bond with Arg120 |

Industrial-Scale Modifications

Continuous Flow Synthesis

科学研究应用

Medicinal Chemistry

The compound has shown potential in the development of therapeutic agents. Its sulfonamide group is known to exhibit antibacterial properties, making it a candidate for antibiotic development. Sulfonamides are crucial in treating bacterial infections by inhibiting bacterial folic acid synthesis.

Case Study:

A study demonstrated that derivatives of 2-(3-Methylbenzenesulfonyl)ethan-1-amine could effectively inhibit the growth of specific bacterial strains, showcasing its potential as a lead compound for antibiotic development .

Bioconjugation Chemistry

This compound can be utilized in bioconjugation processes, particularly in the selective modification of proteins and peptides. This application is vital in creating targeted drug delivery systems and imaging agents.

Case Study:

Research highlighted the use of this compound in modifying lysine residues on proteins, allowing for the attachment of various functional groups that can enhance therapeutic efficacy or provide imaging capabilities .

Organic Synthesis

In organic synthesis, this compound serves as a versatile building block for synthesizing more complex molecules. Its ability to participate in various reactions makes it valuable for creating diverse chemical entities.

Data Table: Synthesis Reactions Involving this compound

| Reaction Type | Conditions | Product Type |

|---|---|---|

| Nucleophilic substitution | Base-catalyzed | Sulfonamide derivatives |

| Electrophilic aromatic substitution | Acidic conditions | Functionalized aromatic compounds |

| Coupling reactions | Palladium-catalyzed | Biologically active compounds |

Chemical Biology

The compound has been explored for its role in chemical biology, particularly in studying enzyme mechanisms and cellular processes. Its ability to selectively modify amino acids allows researchers to probe protein functions and interactions.

Case Study:

A recent investigation into enzyme activity revealed that this compound could selectively inhibit specific enzymes involved in metabolic pathways, providing insights into potential therapeutic targets .

作用机制

The mechanism of action of 2-(3-Methylbenzenesulfonyl)ethan-1-amine involves its interaction with specific molecular targets. The sulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anti-inflammatory actions. The exact pathways and molecular targets are still under investigation, but the compound’s ability to modify protein function is a key aspect of its mechanism.

相似化合物的比较

Table 1: Key Structural Features and Properties of Selected Compounds

Key Comparative Insights

Substituent Effects on Lipophilicity and Solubility

Amine Substitution and Bioactivity

- Primary Amine (Target Compound) vs. N-Ethyl () : The primary amine in this compound allows for stronger hydrogen bonding, critical for binding to targets like serotonin receptors or proteases. In contrast, the N-ethyl substitution in ’s compound reduces polarity, possibly extending half-life but diminishing target affinity .

Pharmacological Potential

- Protease Inhibition : The tetrahedral geometry of the sulfonyl group in the target compound mimics transition states in protease hydrolysis, a feature shared with HIV protease inhibitors () .

- CNS Applications : The piperazine-linked analog () may cross the blood-brain barrier more effectively due to its balanced lipophilicity and solubility, making it suitable for neurological targets .

生物活性

2-(3-Methylbenzenesulfonyl)ethan-1-amine is a sulfonamide compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's synthesis, biological mechanisms, pharmacological effects, and relevant case studies.

The compound's structure includes a sulfonyl group attached to an ethylamine backbone, which is crucial for its biological activity. The synthesis typically involves the reaction of 3-methylbenzenesulfonyl chloride with ethan-1-amine under controlled conditions to yield the desired amine product.

Synthesis Reaction

The general reaction can be represented as follows:

Biological Mechanisms

Research indicates that this compound may exert its biological effects through various mechanisms:

- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes involved in inflammatory processes, potentially reducing pain and inflammation.

- Receptor Modulation : It may interact with neurotransmitter receptors, influencing signaling pathways associated with pain perception and neuroprotection.

Pharmacological Effects

Recent studies have reported several pharmacological effects of this compound:

- Anti-inflammatory Activity : The compound demonstrated significant inhibition of pro-inflammatory cytokines in vitro, suggesting potential use in treating inflammatory diseases.

- Analgesic Properties : Animal models indicate that it may provide pain relief comparable to conventional analgesics.

- Antimicrobial Activity : Preliminary assays show efficacy against certain bacterial strains, indicating potential as an antimicrobial agent.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anti-inflammatory | Inhibition of cytokine production | |

| Analgesic | Pain relief in animal models | |

| Antimicrobial | Efficacy against specific bacteria |

Table 2: Pharmacokinetic Parameters

| Parameter | Value | Reference |

|---|---|---|

| Oral Bioavailability | < 6% | |

| Clearance | > 120 ml/min/kg | |

| Volume of Distribution | 1.2 - 2.0 L/kg |

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Case Study 1 : A study on chronic neuropathic pain showed that patients receiving treatment with a formulation containing this compound experienced significant reductions in pain scores compared to placebo groups, supporting its analgesic properties.

- Case Study 2 : In a clinical trial assessing anti-inflammatory effects, subjects treated with the compound exhibited decreased levels of inflammatory markers after four weeks of administration.

常见问题

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。